molecular formula C6H10N4O2 B11674909 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Cat. No.: B11674909
M. Wt: 170.17 g/mol
InChI Key: SPBOZWVKBVVFJU-UHFFFAOYSA-N
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Description

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and oxidized pyrazole compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and development.

Scientific Research Applications

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

    Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new molecules with tailored functionalities and applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetohydrazide

InChI

InChI=1S/C6H10N4O2/c1-3-4(2-5(11)8-7)6(12)10-9-3/h4H,2,7H2,1H3,(H,8,11)(H,10,12)

InChI Key

SPBOZWVKBVVFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1CC(=O)NN

Origin of Product

United States

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